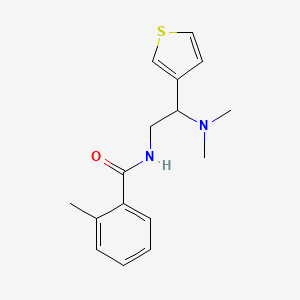

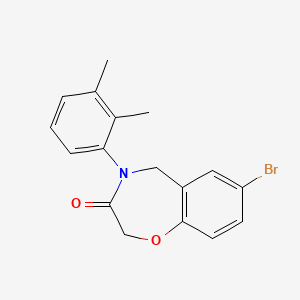

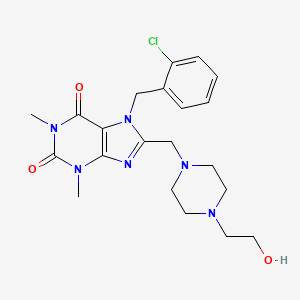

4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly discussed in the provided papers, similar sulfonamide derivatives have been synthesized and evaluated for various biological activities, including as inhibitors of cyclooxygenase-2 (COX-2) , kynurenine 3-hydroxylase , and carbonic anhydrase , as well as for their antimicrobial properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzene core, which can significantly affect the biological activity of the compounds. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the creation of a structure-activity relationship (SAR) to identify high-affinity inhibitors of kynurenine 3-hydroxylase . The synthesis process can be complex and is tailored to enhance the desired biological activity of the compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their biological activity. The presence of a fluorine atom, as well as the specific arrangement of substituents on the benzene ring, can significantly influence the binding affinity and selectivity of the compound towards its biological target . The molecular structure is often analyzed using in silico studies, such as docking studies, to predict the interaction between the compound and its target .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. These reactions are important for the bioactivity of the compounds. For instance, the presence of a fluorine atom can enhance the selectivity of COX-2 inhibition , while the introduction of specific substituents can lead to high-affinity inhibition of kynurenine 3-hydroxylase . The chemical reactivity of these compounds is also a factor in their potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, ultimately influencing its efficacy and safety as a drug. The introduction of specific substituents, such as fluorine, can also affect these properties .

科学的研究の応用

Alzheimer’s Disease Treatment

Sulfonamide derivatives, including those with pyridine and pyridazinyl groups, have been synthesized and evaluated for their potential in treating Alzheimer’s disease. These compounds have shown potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the progression of Alzheimer’s disease. The study highlights the promise of these novel conjugates for further development as multitarget anti-Alzheimer agents (Makhaeva et al., 2020).

Antineoplastic Activity

Compounds structurally related to sulfonamides have been explored for their antineoplastic (anticancer) properties. Structural modifications of benzenesulfonylhydrazone derivatives have demonstrated their ability to retain antineoplastic activity across various models, indicating the importance of sulfonamide derivatives in cancer research (Agrawal & Sartorelli, 1978).

Antidepressant and Anxiolytic Properties

The biotransformation and in silico analysis of certain sulfonamide derivatives have shown that they possess antidepressant-like and anxiolytic properties. This underscores the potential of sulfonamide derivatives in the development of novel psychiatric medications (Słoczyńska et al., 2018).

Antidiabetic Agents

Fluorinated pyrazole derivatives, including those linked to benzenesulfonamide, have been synthesized and shown to exhibit significant antidiabetic activity. These findings point to the potential of sulfonamide derivatives in diabetes treatment and management (Faidallah et al., 2016).

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against a variety of bacteria and fungi. These studies highlight the broad-spectrum antimicrobial potential of sulfonamide derivatives, offering avenues for new antibiotic development (Sarvaiya et al., 2019).

特性

IUPAC Name |

4-fluoro-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2S/c1-13-8-9-20-18(12-13)23-17-7-6-16(24-25-17)21-10-11-22-28(26,27)15-4-2-14(19)3-5-15/h2-9,12,22H,10-11H2,1H3,(H,21,24)(H,20,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUYAKPABWETOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2501658.png)

![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)

![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2501676.png)

![2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2501678.png)